4-Hydroxynitrofurantoin is synthesized in the body as a result of the metabolism of nitrofurantoin. Nitrofurantoin itself is derived from the reaction of 5-nitrofural with hydrazine and formaldehyde, leading to the formation of various metabolites, including 4-hydroxynitrofurantoin. It falls under the category of synthetic antibacterial agents and is classified as a nitrofuran derivative.
The synthesis of 4-hydroxynitrofurantoin can be understood through its precursor, nitrofurantoin. The metabolic pathway involves the reduction of the nitro group in nitrofurantoin, which leads to the formation of hydroxylated derivatives.
The synthesis can also be achieved through laboratory methods that mimic biological processes, often involving reducing agents such as sodium dithionite or catalytic hydrogenation.
The molecular structure of 4-hydroxynitrofurantoin can be described as follows:
4-Hydroxynitrofurantoin participates in several chemical reactions, primarily involving redox processes and conjugation reactions:
The mechanism of action of 4-hydroxynitrofurantoin largely parallels that of its parent compound, nitrofurantoin. It exerts its antibacterial effects through the following pathways:
Studies indicate that 4-hydroxynitrofurantoin exhibits binding affinities comparable to those seen with other nitrofuran derivatives, suggesting significant antibacterial potential.
4-Hydroxynitrofurantoin possesses several noteworthy physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability when administered as an antibiotic.
4-Hydroxynitrofurantoin has significant scientific applications:
4-Hydroxynitrofurantoin possesses a well-defined chemical structure and established nomenclature within scientific literature and chemical databases. Its systematic IUPAC name is (E)-1-((4-Hydroxy-5-nitrofuran-2-yl)methyleneamino)imidazolidine-2,4-dione, precisely describing the molecular arrangement featuring a hydroxyl group at the 4-position of the furan ring and an unsaturated hydantoin moiety connected via a methyleneamino bridge. This compound is assigned the Chemical Abstracts Service (CAS) Registry Number 76644-41-2, serving as a unique global identifier for chemical substances [2].
The metabolite is documented under several synonyms across pharmacological and chemical sources, reflecting its recognition in diverse contexts:
Table 1: Chemical Identification Data for 4-Hydroxynitrofurantoin
Property | Value |
---|---|
IUPAC Name | (E)-1-((4-Hydroxy-5-nitrofuran-2-yl)methyleneamino)imidazolidine-2,4-dione |
CAS Registry Number | 76644-41-2 |
Molecular Formula | C₈H₆N₄O₆ |
Molecular Weight | 254.16 g/mol |
Canonical SMILES | C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)N+[O-])O |
Category | Pharmaceutical Impurity; Drug Metabolite |
Its molecular formula, C₈H₆N₄O₆, incorporates an additional oxygen atom compared to nitrofurantoin (C₈H₆N₄O₅), corresponding to the incorporated hydroxyl group. This results in a molecular weight of 254.16 g/mol [1] [2] [6]. The compound is formally categorized as a pharmaceutical impurity and a drug metabolite within regulatory and research contexts [2].
4-Hydroxynitrofurantoin is structurally derived from nitrofurantoin through enzymatic hydroxylation at the 4-position of the furan ring. This specific modification differentiates it fundamentally from the parent compound while preserving core structural elements. Nitrofurantoin itself has the molecular formula C₈H₆N₄O₅ and a molecular weight of 238.16 g/mol, featuring a nitro group (-NO₂) at the 5-position of the furan ring and a hydantoin ring linked via an iminomethylene bridge (-N=CH-) [3] [6] [7].
The hydroxylation event introduces a polar functional group (-OH), significantly increasing the metabolite's hydrophilicity compared to nitrofurantoin. This enhanced polarity directly influences its physicochemical behavior, including solubility profiles and chromatographic properties. Critically, the modification occurs at a site distinct from nitrofurantoin's pharmacophore—the nitro group and its associated reduction potential—suggesting that 4-hydroxynitrofurantoin likely lacks significant antibacterial activity. The parent compound's antibacterial mechanism relies on bacterial nitroreductase enzymes activating the nitrofuran scaffold to generate reactive intermediates that damage microbial DNA, RNA, proteins, and aerobic metabolism [3] [7].
Table 2: Structural and Physicochemical Comparison with Nitrofurantoin
Characteristic | Nitrofurantoin | 4-Hydroxynitrofurantoin | Biological Consequence |
---|---|---|---|
Molecular Formula | C₈H₆N₄O₅ | C₈H₆N₄O₆ | Addition of oxygen atom |
Molecular Weight | 238.16 g/mol | 254.16 g/mol | Increased mass |
Furan Ring Modification | Nitro group at C5; Unsubstituted at C4 | Nitro group at C5; Hydroxyl group at C4 | Enhanced hydrophilicity; Probable loss of antimicrobial activity |
Key Functional Groups | 5-Nitrofuran, Hydantoin, Iminomethylene | 4-Hydroxy-5-nitrofuran, Hydantoin, Iminomethylene | Altered metabolic stability and reactivity |
Polarity | Moderately polar | Highly polar | Increased aqueous solubility; Altered excretion kinetics |
The structural relationship underscores that 4-hydroxynitrofurantoin is not merely a degradation fragment but a defined biotransformation product with distinct chemical properties arising from a single, specific enzymatic modification of the parent scaffold [1] [6].
4-Hydroxynitrofurantoin holds dual significance in pharmaceutical science: as a process-related impurity during nitrofurantoin manufacturing and as a characteristic metabolic derivative formed in biological systems. Regulatory guidelines strictly control impurities like 4-hydroxynitrofurantoin within active pharmaceutical ingredients (APIs) and finished drug products due to potential impacts on efficacy and safety. It is formally designated as the "Nitrofurantoin 4-Hydroxy Impurity" within analytical and quality control frameworks. Suppliers provide this compound as a certified reference standard to facilitate accurate quantification and monitoring during pharmaceutical analysis, ensuring nitrofurantoin formulations meet stringent purity specifications [2].
Metabolically, 4-hydroxynitrofurantoin formation occurs primarily via cytochrome P450 (CYP)-mediated oxidation, specifically through pathways inducible by polycyclic aromatic hydrocarbons such as 3-methylcholanthrene and beta-naphthoflavone. This induction mechanism contrasts sharply with phenobarbital-type inducers, which do not enhance this metabolic pathway. Studies in rats demonstrate that induction significantly shifts nitrofurantoin metabolism: while control rats excreted 76% of a radioactive dose as unchanged nitrofurantoin in urine over 36 hours, rats pre-treated with 3-methylcholanthrene excreted only 33% as the parent compound, with a substantially increased proportion appearing as 4-hydroxynitrofurantoin. Crucially, the total urinary radioactivity recovery remained consistent (~30% of dose), indicating metabolic switching rather than altered overall excretion [1].
This metabolite is detectable in urine samples within 6 hours post-administration in induced animals but remains negligible in non-induced systems. Consequently, researchers propose monitoring 4-hydroxynitrofurantoin formation as a potential in vivo biomarker for assessing the induction status of specific CYP isoforms (particularly those responsive to 3-methylcholanthrene, such as CYP1A family enzymes) within experimental models. While nitrofurantoin undergoes multiple metabolic routes—including reduction to aminofurantoin (accounting for 0.8-1.8% of dose) and other minor pathways—4-hydroxylation represents a significant inducible oxidative pathway distinct from these reductive transformations [1] [3] [7].
Table 3: Metabolic and Impurity Profile of 4-Hydroxynitrofurantoin
Aspect | Characteristics | Significance |
---|---|---|
Pharmaceutical Status | Designated Process-Related Impurity | Monitored and controlled in API/drug products per regulatory standards |
Reference Standard | Available as "Nitrofurantoin 4-Hydroxy Impurity" (CAS 76644-41-2) | Enables analytical quantification and quality control |
Metabolic Pathway | CYP-dependent Aromatic Hydroxylation (Induced by 3-methylcholanthrene/β-naphthoflavone; Not by phenobarbital) | Demonstrates specificity for Ah-receptor mediated CYP induction |
Urinary Excretion | Major metabolite in induced systems; Undetectable in non-induced controls at 6 hours | Serves as phenotypic indicator for CYP1A induction in vivo |
Quantitative Shift | Unchanged nitrofurantoin in urine: 76% (control) vs 33% (induced); Total radioactivity unchanged | Reflects metabolic switching, not altered elimination |
Bioavailability studies further contextualize the metabolite's formation kinetics. Nitrofurantoin exhibits variable absorption (~40% bioavailability), significantly enhanced by approximately 40% when administered with food due to prolonged gastrointestinal transit time. This increased absorption potentially provides greater substrate availability for metabolic conversion to derivatives like 4-hydroxynitrofurantoin, particularly in induced states [7]. The compound’s role extends beyond impurity control into understanding fundamental drug metabolism and enzyme induction phenomena.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7